molecular formula C13H11N3O B8417461 4-(1H-5-indolyloxy)-2-pyridinamine

4-(1H-5-indolyloxy)-2-pyridinamine

Cat. No.: B8417461
M. Wt: 225.25 g/mol
InChI Key: RTDMUERZSAJLSG-UHFFFAOYSA-N
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Description

4-(1H-5-Indolyloxy)-2-pyridinamine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at position 2 and a 1H-5-indolyloxy group at position 4.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(1H-indol-5-yloxy)pyridin-2-amine

InChI

InChI=1S/C13H11N3O/c14-13-8-11(4-6-16-13)17-10-1-2-12-9(7-10)3-5-15-12/h1-8,15H,(H2,14,16)

InChI Key

RTDMUERZSAJLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC3=CC(=NC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethylphenyl)-amine (Patent Compound, )
  • Structure : Shares a pyridin-4-yloxy group linked to a benzoimidazole core. The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the indolyloxy group in the target compound.
  • The indolyloxy group in 4-(1H-5-indolyloxy)-2-pyridinamine may enable stronger π-π stacking interactions in biological systems .
5-(4-Fluorophenyl)-1H-Imidazol-2-amine (SB 202190) ()
  • Structure: Contains an imidazole ring with fluorophenyl and pyridyl groups. SB 202190 is a known p38 MAP kinase inhibitor.
  • Fluorine in SB 202190 enhances membrane permeability, whereas the indolyloxy group may prioritize target selectivity over bioavailability .
5-[4-(1-Methylethoxy)phenyl]-2-Pyridinamine ()
  • Structure : Features a methylethoxy group at the para position of the phenyl ring attached to pyridinamine.
  • Key Differences :
    • The methylethoxy group is electron-donating, increasing the pyridinamine’s basicity compared to the electron-withdrawing indolyloxy group.
    • This substitution likely improves solubility but reduces aromatic interactions critical for target binding .

Physicochemical and Pharmacological Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Pharmacological Activity
This compound ~255.3 g/mol Indolyloxy, pyridinamine ~2.1 Potential kinase modulation
Patent Compound () ~523.5 g/mol Trifluoromethyl, benzoimidazole ~4.8 Enhanced metabolic stability
SB 202190 () 331.34 g/mol Fluorophenyl, imidazole ~3.5 p38 MAP kinase inhibition
5-[4-(Methylethoxy)phenyl]-2-pyridinamine () ~230.3 g/mol Methylethoxy, pyridinamine ~1.9 Improved solubility

Key Observations :

  • Bioactivity : SB 202190’s kinase inhibition highlights the role of fluorine and imidazole in target engagement, suggesting that the indolyloxy group in the target compound may require optimization for similar efficacy .

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